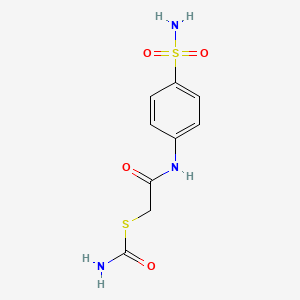
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide is a compound known for its potential applications in various scientific fields. It is characterized by its unique structure, which includes both carbamoyl and sulfamoyl functional groups. This compound has garnered interest due to its potential inhibitory effects on certain enzymes, making it a subject of study in medicinal chemistry and biochemistry .
Vorbereitungsmethoden
The synthesis of 2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse compounds. The reaction conditions are generally mild, involving the use of aliphatic, benzylic, vinylic, and aromatic acyl chlorides . Industrial production methods may vary, but they often follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group. Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton . By inhibiting these enzymes, the compound can affect various physiological processes, including pH regulation and metabolic pathways . The molecular targets include the active sites of carbonic anhydrases, where the compound binds and inhibits enzyme activity.
Vergleich Mit ähnlichen Verbindungen
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide can be compared with other sulfonamide-based inhibitors:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in medicine.
Methazolamide: Another sulfonamide-based inhibitor with similar applications.
Eigenschaften
CAS-Nummer |
5433-36-3 |
|---|---|
Molekularformel |
C9H11N3O4S2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
S-[2-oxo-2-(4-sulfamoylanilino)ethyl] carbamothioate |
InChI |
InChI=1S/C9H11N3O4S2/c10-9(14)17-5-8(13)12-6-1-3-7(4-2-6)18(11,15)16/h1-4H,5H2,(H2,10,14)(H,12,13)(H2,11,15,16) |
InChI-Schlüssel |
BPAXRYQNRRJRAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CSC(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















